molecular formula C22H27N3O4 B6019504 ethyl 1-(6-oxo-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate

ethyl 1-(6-oxo-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate

Cat. No.: B6019504
M. Wt: 397.5 g/mol
InChI Key: LBHAOCXQFMBNOC-UHFFFAOYSA-N
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Description

Ethyl 1-(6-oxo-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazine ring, a piperidine ring, and a phenylpropyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-oxo-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through a cyclization reaction with hydrazine.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyridazine intermediate.

    Introduction of the Phenylpropyl Group: This step involves the alkylation of the piperidine nitrogen with a phenylpropyl halide.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazine ring, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-(6-oxo-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, potentially leading to the discovery of new biochemical pathways.

Mechanism of Action

The mechanism of action of ethyl 1-(6-oxo-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(6-oxo-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate: shares similarities with other pyridazine and piperidine derivatives.

    1-(6-oxo-1H-pyridazine-3-carbonyl)piperidine: Lacks the ethyl ester and phenylpropyl groups.

    3-(3-phenylpropyl)piperidine: Lacks the pyridazine ring and ethyl ester group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(6-oxo-1H-pyridazine-3-carbonyl)-3-(3-phenylpropyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-29-21(28)22(13-6-10-17-8-4-3-5-9-17)14-7-15-25(16-22)20(27)18-11-12-19(26)24-23-18/h3-5,8-9,11-12H,2,6-7,10,13-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHAOCXQFMBNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=NNC(=O)C=C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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